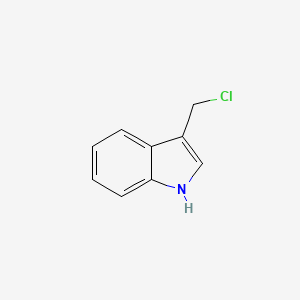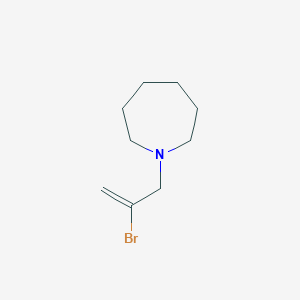
2-Bromo-3-(homopiperidinyl)prop-1-ene
Overview
Description
2-Bromo-3-(homopiperidinyl)prop-1-ene is an organic compound with the molecular formula C9H16BrN. It is characterized by a bromine atom attached to a propene chain, which is further connected to a homopiperidine ring. This compound is typically a white to pale yellow crystalline solid and is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(homopiperidinyl)prop-1-ene can be achieved through a multi-step process:
Reaction of 3-bromopropene with isopropylamine: This reaction occurs under basic conditions to form 2-chloro-3-(isopropylamino)propene.
Reaction with cuprous oxide: The intermediate 2-chloro-3-(isopropylamino)propene is then reacted with cuprous oxide to yield the target compound, this compound[][2].
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(homopiperidinyl)prop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene chain can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Addition Products: The addition of halogens or hydrogen halides results in the formation of dihalo or halo derivatives[][2].
Scientific Research Applications
2-Bromo-3-(homopiperidinyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the study of biological pathways and interactions due to its structural properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(homopiperidinyl)prop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The homopiperidine ring can also interact with biological molecules, potentially affecting biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(homopiperidinyl)prop-1-ene
- 3-Bromo-2-(homopiperidinyl)prop-1-ene
- 2-Bromo-3-(piperidinyl)prop-1-ene
Uniqueness
2-Bromo-3-(homopiperidinyl)prop-1-ene is unique due to the presence of both a bromine atom and a homopiperidine ring. This combination imparts specific reactivity and properties that are distinct from other similar compounds. The homopiperidine ring provides steric and electronic effects that influence the compound’s behavior in chemical and biological systems [2][2].
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN/c1-9(10)8-11-6-4-2-3-5-7-11/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWYDKNWICISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


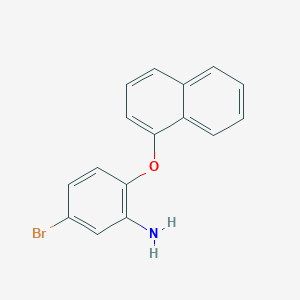

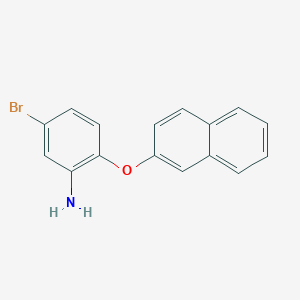
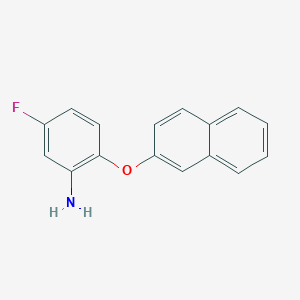
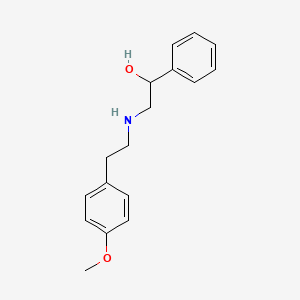
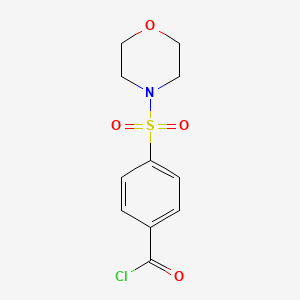
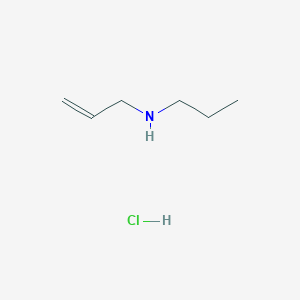
![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)
![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)
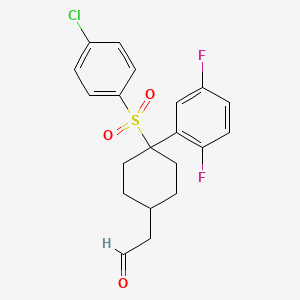
![Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B3148758.png)
